molecular formula C22H30O2 B14294944 Benzene, 1-(3-(4-(2-ethylbutyl)phenoxy)propoxy)-2-methyl- CAS No. 125797-01-5

Benzene, 1-(3-(4-(2-ethylbutyl)phenoxy)propoxy)-2-methyl-

Cat. No.: B14294944
CAS No.: 125797-01-5
M. Wt: 326.5 g/mol
InChI Key: WQFJLRUCKSECPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-(3-(4-(2-ethylbutyl)phenoxy)propoxy)-2-methyl- is an organic compound with a complex structure It consists of a benzene ring substituted with a 2-ethylbutyl group, a phenoxy group, and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(3-(4-(2-ethylbutyl)phenoxy)propoxy)-2-methyl- typically involves multiple steps. One common method includes the alkylation of benzene derivatives followed by etherification reactions. The reaction conditions often require the use of catalysts such as Lewis acids and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(3-(4-(2-ethylbutyl)phenoxy)propoxy)-2-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a metal catalyst like palladium or platinum.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Halogenated benzene derivatives or nitrobenzene derivatives.

Scientific Research Applications

Benzene, 1-(3-(4-(2-ethylbutyl)phenoxy)propoxy)-2-methyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(3-(4-(2-ethylbutyl)phenoxy)propoxy)-2-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-ethyl-2-propyl-
  • Benzene, 1-ethoxy-4-methoxy-

Uniqueness

Benzene, 1-(3-(4-(2-ethylbutyl)phenoxy)propoxy)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

125797-01-5

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

1-(2-ethylbutyl)-4-[3-(2-methylphenoxy)propoxy]benzene

InChI

InChI=1S/C22H30O2/c1-4-19(5-2)17-20-11-13-21(14-12-20)23-15-8-16-24-22-10-7-6-9-18(22)3/h6-7,9-14,19H,4-5,8,15-17H2,1-3H3

InChI Key

WQFJLRUCKSECPG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC1=CC=C(C=C1)OCCCOC2=CC=CC=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.